2-(4-Isocyanatophenoxy)-6-methylpyrazine
Overview
Description
2-(4-Isocyanatophenoxy)-6-methylpyrazine is an organic compound characterized by the presence of an isocyanate group attached to a phenoxy ring, which is further connected to a methylpyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenoxy)-6-methylpyrazine typically involves the reaction of 4-isocyanatophenol with 6-methylpyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and dichloromethane (DCM), with the reaction being catalyzed by bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isocyanatophenoxy)-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The phenoxy and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products
The major products formed from these reactions include substituted phenoxy derivatives, amines, and various pyrazine derivatives .
Scientific Research Applications
2-(4-Isocyanatophenoxy)-6-methylpyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-(4-Isocyanatophenoxy)-6-methylpyrazine involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in materials science .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(4-isocyanatophenoxy)-2,6-(prop-2-yn-1-yloxy)-1,3,5-triazine
- 1,2-Bis(4-isocyanatophenoxy)ethane
- 4-Isocyanatophenyl isocyanate
Uniqueness
2-(4-Isocyanatophenoxy)-6-methylpyrazine is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the isocyanate and pyrazine moieties allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
2-(4-isocyanatophenoxy)-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-10(3-5-11)14-8-16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVOFXCRJAZHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640395 | |
Record name | 2-(4-Isocyanatophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-98-9 | |
Record name | 2-(4-Isocyanatophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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